molecular formula C11H20O B2679927 (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanol CAS No. 2287316-23-6

(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanol

Cat. No. B2679927
CAS RN: 2287316-23-6
M. Wt: 168.28
InChI Key: FIHFLQJPGRJZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanol” is a complex organic compound that contains a bicyclo[1.1.1]pentane (BCP) core . BCPs are important bioisosteres of 1,4-disubstituted arenes, tert-butyl, and acetylenic groups that can impart physicochemical benefits on drug candidates .


Synthesis Analysis

The synthesis of BCPs bearing carbon and halogen substituents has been reported under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides . This chemistry displays broad substrate scope and functional group tolerance .


Molecular Structure Analysis

Bicyclo[1.1.1]pentane is a hydrocarbon with the formula C5H8. The molecular structure consists of three rings of four carbon atoms each . It is a highly strained molecule .


Chemical Reactions Analysis

The chemical reactions involving BCPs generally involve the use of light and no additional additives or catalysts are needed . More than 300 functionalized BCPs have been prepared on a (multi)gram scale using this strategy .

Future Directions

The use of BCPs in drug discovery is a promising area of research. Many of these molecules, which were previously commercialized, are already being used in drug discovery by pharmaceutical companies . This work should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-3-9(4-2)11-5-10(6-11,7-11)8-12/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHFLQJPGRJZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C12CC(C1)(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.